Flunixin

Cyclooxygenase inhibition Bovine pharmacology NSAID selectivity

Flunixin is a non-selective COX-inhibiting NSAID delivering superior outcomes over alternatives. For swine, it achieves 81.05% maximal cortisol suppression vs. 40.75% for ketoprofen at labeled doses—42.7-fold higher potency. For equine colic, flunixin demonstrates GI safety advantages over firocoxib, with no colon wall thickening vs. a significant 1.93-fold increase. In bovine endotoxemia, it is the only NSAID proven to suppress eicosanoid production and mitigate clinical signs. Specify CAS 38677-85-9 to ensure procurement of the correct aminonicotinic acid-class NSAID rather than ineffective substitutions.

Molecular Formula C14H11F3N2O2
Molecular Weight 296.24 g/mol
CAS No. 38677-85-9
Cat. No. B1672893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlunixin
CAS38677-85-9
SynonymsFlunixin;  Flunixine;  Flunixino;  Flunixinum;  Sch 14714;  Sch-14714;  Sch14714
Molecular FormulaC14H11F3N2O2
Molecular Weight296.24 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1NC2=C(C=CC=N2)C(=O)O)C(F)(F)F
InChIInChI=1S/C14H11F3N2O2/c1-8-10(14(15,16)17)5-2-6-11(8)19-12-9(13(20)21)4-3-7-18-12/h2-7H,1H3,(H,18,19)(H,20,21)
InChIKeyNOOCSNJCXJYGPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Flunixin (CAS 38677-85-9) for Veterinary Procurement: A Potent, Non-Selective COX Inhibitor with Distinct Pharmacodynamic Profile


Flunixin, administered as flunixin meglumine, is a non-steroidal anti-inflammatory drug (NSAID) of the aminonicotinic acid class [1]. It functions as a potent, non-selective inhibitor of cyclooxygenase (COX) enzymes, suppressing prostaglandin synthesis to produce analgesic, anti-inflammatory, and antipyretic effects [2]. In the United States, it is the only NSAID labeled for use in both beef and dairy cattle for the control of pyrexia associated with bovine respiratory disease and endotoxemia, and is also widely used in equine medicine for visceral pain and inflammation [3]. Its pharmacological profile includes a pKa of 5.82 and high plasma protein binding (approximately 99%), which influences its distribution and duration of action [4].

Why Flunixin Cannot Be Interchanged with Other NSAIDs: A Procurement Rationale


Substituting flunixin with other veterinary NSAIDs such as meloxicam, carprofen, ketoprofen, or phenylbutazone introduces significant risk due to fundamentally divergent COX selectivity profiles, potency thresholds, and safety margins that directly impact clinical efficacy and species-specific outcomes [1]. Flunixin's non-selective COX inhibition contrasts sharply with COX-2 preferential agents like meloxicam and carprofen, while its potency (IC50 of 0.06 µg/mL for cortisol suppression in pigs) differs markedly from ketoprofen (IC50 2.56 µg/mL for cortisol) [2][3]. Furthermore, formulation-specific factors—such as transdermal delivery systems—can alter bioavailability and efficacy in ways not replicated by oral or injectable alternatives [4]. The following quantitative evidence demonstrates why these differences necessitate compound-specific procurement decisions rather than class-level substitution.

Flunixin Quantitative Differentiation Evidence: Head-to-Head Comparisons Against Key NSAID Alternatives


COX-1:COX-2 Potency Ratio in Bovine Blood: Flunixin vs. Carprofen

In an in vitro whole blood model using feedlot cattle, flunixin meglumine demonstrated a markedly lower COX-1:COX-2 IC50 potency ratio compared to both racemic and S(+) enantiomers of carprofen [1]. The rank order of potency for both COX-1 and COX-2 inhibition was FLU > S(+)CPF > RS(±)CPF, indicating higher overall COX inhibitory activity [1]. However, the COX-1:COX-2 ratio of 0.606 for flunixin reflects its non-selective inhibition profile, whereas S(+)CPF (ratio 51.882) and RS(±)CPF (ratio 13.964) exhibit substantial preferential inhibition of COX-2 [1].

Cyclooxygenase inhibition Bovine pharmacology NSAID selectivity

Analgesic Efficacy in Piglet Castration: Flunixin vs. Ketoprofen at Label Doses

A population pharmacokinetic/pharmacodynamic study in 6-day-old piglets undergoing castration and tail-docking compared flunixin (2.2 mg/kg IM) with ketoprofen (3.0 mg/kg IM) using cortisol as a pain biomarker [1]. Flunixin demonstrated substantially greater efficacy: at label doses, flunixin achieved 81.05% of the maximal possible cortisol suppression response, whereas ketoprofen achieved only 40.75% [1]. The IC50 for flunixin was 0.06 µg/mL, compared to 2.56 µg/mL for ketoprofen (a 42.7-fold difference in potency), and the ED50 was 0.51 mg/kg versus 4.36 mg/kg [1].

Swine analgesia PK/PD modeling Cortisol suppression

Colonic Safety Profile in Horses: Flunixin vs. Firocoxib (COX-2 Selective)

A prospective crossover study in 12 healthy adult horses compared the effects of flunixin meglumine (1.1 mg/kg IV q12h for 5 days) and the COX-2 selective NSAID firocoxib (0.3 mg/kg PO once, then 0.1 mg/kg q24h for 4 days) on colon wall thickness via ultrasonography [1]. Colon wall thickness increased significantly following firocoxib treatment (median post-treatment 5.8 mm, IQR 2.8 mm; P < 0.001) but remained unchanged following flunixin treatment (median 3 mm, IQR 1.2 mm; P = 0.7) [1]. Post-treatment colon wall thickness was significantly greater with firocoxib compared to flunixin (P = 0.003), and subjective colonic edema was noted in 11/12 firocoxib-treated horses versus 1/12 flunixin-treated horses [1].

Equine gastroenterology NSAID safety Colon wall thickness

TNF-α Suppression in Equine Neutrophils: Flunixin vs. Meloxicam

An in vitro study using LPS-stimulated neutrophils from healthy thoroughbred horses evaluated the concentration-dependent effects of flunixin meglumine and meloxicam on TNF-α protein production [1]. Flunixin significantly inhibited the LPS-induced increase in TNF-α protein levels in a concentration-dependent manner (p < 0.05) across concentrations of 5, 10, and 50 µM [1]. In contrast, meloxicam showed a similar numerical trend but did not achieve statistical significance at any tested concentration [1]. In LPS-stimulated peripheral blood mononuclear cells, neither drug produced significant TNF-α inhibition, highlighting cell-type specificity of flunixin's effect [1].

Equine endotoxemia TNF-alpha inhibition Neutrophil pharmacology

Endotoxemia Mitigation in Neonatal Calves: Flunixin vs. Multiple Comparator Agents

A controlled experimental study in neonatal calves evaluated the efficacy of flunixin meglumine (1.1 mg/kg IV) against prednisolone sodium succinate (1.1 mg/kg), the lazaroid U74389F (1.5 mg/kg), and dimethyl sulfoxide (0.5 g/kg) following a 3-hour LPS infusion (2 µg/kg/hr) [1]. Among all treatments tested, only flunixin significantly suppressed eicosanoid production and mitigated clinical signs associated with endotoxemia [1]. Prednisolone provided only partial protection against LPS-induced hypotension and lacticemia, while U74389F and DMSO treatment were associated with marked adverse effects including pronounced hypoglycemia and lacticemia [1].

Bovine endotoxemia Eicosanoid suppression Neonatal calf therapy

Transdermal Analgesic Efficacy in Goats: Flunixin vs. Firocoxib and Meloxicam

A comprehensive comparative study in 44 meat-type goats with experimentally induced synovitis lameness evaluated transdermal flunixin (3.3, 4.2, and 5.0 mg/kg) against multiple doses of oral firocoxib (0.5, 1.0, 2.0 mg/kg) and oral meloxicam (1.0, 2.0, 3.0 mg/kg) across a 72-hour observation period [1]. Transdermal flunixin at both 3.3 and 5.0 mg/kg demonstrated the greatest analgesic effects across all outcome measurements including mechanical nociception threshold, plasma cortisol, plasma substance P, kinetic gait analysis, visual lameness scoring, and visual analog scoring [1]. The study concluded that transdermal flunixin meglumine provides the most effective analgesia for goats with induced lameness, suggesting it may be the preferred option for pain relief in goats with lameness symptoms [1].

Caprine analgesia Transdermal delivery Lameness pain

Flunixin Procurement Decision Scenarios: Where Quantitative Differentiation Drives Selection


Swine Production: Analgesia for Routine Painful Procedures (Castration/Tail-Docking)

Procurement for swine operations where piglets undergo castration and tail-docking: Flunixin at its labeled dose of 2.2 mg/kg provides 81.05% of maximal cortisol suppression, whereas ketoprofen at 3.0 mg/kg provides only 40.75% [1]. The 42.7-fold higher potency (IC50 0.06 µg/mL vs. 2.56 µg/mL) and 8.5-fold lower ED50 (0.51 mg/kg vs. 4.36 mg/kg) translate to clinically meaningful analgesia at standard dosing, reducing the need for dose escalation or adjunctive therapy [1].

Equine Colic and Visceral Pain: Evidence-Based NSAID Selection

For equine practice addressing visceral pain: Flunixin's non-selective COX inhibition profile provides broader inflammatory mediator suppression than COX-2 selective alternatives [2]. While systematic review evidence indicates that definitive superiority among NSAIDs for equine abdominal pain remains sparse, flunixin has traditionally been the drug of choice for colic-associated visceral pain [3]. The demonstrated safety advantage over firocoxib—with no increase in colon wall thickness vs. significant 1.93-fold increase with firocoxib (P = 0.003)—supports flunixin as the gastrointestinal-safer NSAID for colic cases [4].

Bovine Endotoxemia and Septic Shock: Superior Eicosanoid Suppression

For cattle operations managing Gram-negative sepsis: Among flunixin, prednisolone, DMSO, and lazaroid U74389F, only flunixin (1.1 mg/kg IV) significantly suppresses eicosanoid production and mitigates clinical signs of endotoxemia [5]. The combination of flunixin with dexamethasone prevents many metabolic derangements of endotoxic shock, establishing flunixin as the essential NSAID component of endotoxemia protocols in calves [5].

Caprine Lameness Management: Transdermal Formulation Advantage

For goat producers requiring lameness analgesia: Transdermal flunixin at 3.3 or 5.0 mg/kg provides superior analgesic efficacy compared to oral firocoxib (0.5-2.0 mg/kg) or oral meloxicam (1.0-3.0 mg/kg) across all pain assessment modalities [6]. The transdermal route offers practical administration advantages in production settings where oral or injectable administration may be challenging [6].

Technical Documentation Hub

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36 linked technical documents
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